LY2365109
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY2365109 is a potent and selective inhibitor of glycine transporter 1 (GlyT1). Glycine transporter 1 is responsible for the reuptake of glycine, an important neurotransmitter in the central nervous system. By inhibiting glycine transporter 1, this compound increases the extracellular levels of glycine, which can enhance the function of N-methyl-D-aspartate (NMDA) receptors. This compound has been studied for its potential therapeutic applications in neurological disorders such as schizophrenia and epilepsy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LY2365109 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of organic reactions such as alkylation, acylation, and cyclization. The final product is obtained through purification processes like recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: LY2365109 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may yield simpler, hydrogenated forms of the compound .
Scientific Research Applications
Chemistry: Used as a tool compound to study the function of glycine transporter 1 and its role in neurotransmission.
Biology: Investigated for its effects on glycine levels and NMDA receptor function in the central nervous system.
Medicine: Explored as a potential therapeutic agent for neurological disorders such as schizophrenia and epilepsy. It has shown promise in preclinical studies for reducing symptoms and improving cognitive function.
Industry: Utilized in the development of new drugs targeting glycine transporter 1 and related pathways
Mechanism of Action
LY2365109 exerts its effects by selectively inhibiting glycine transporter 1. This inhibition increases the extracellular levels of glycine, which acts as a co-agonist at NMDA receptors. Enhanced NMDA receptor function can improve synaptic plasticity and neurotransmission, which are critical for cognitive processes and neurological health. The molecular targets include glycine transporter 1 and NMDA receptors, and the pathways involved are related to neurotransmitter regulation and synaptic function .
Comparison with Similar Compounds
ALX5407: Another selective glycine transporter 1 inhibitor with similar pharmacological properties.
SSR504734: A glycine transporter 1 inhibitor with potential therapeutic applications in neurological disorders.
NFPS/ALX5407: A potent glycine transporter 1 inhibitor used in research studies.
Uniqueness of LY2365109: this compound is unique due to its high selectivity and potency for glycine transporter 1. It has shown superior efficacy in increasing glycine levels and enhancing NMDA receptor function compared to other similar compounds. Additionally, its pharmacokinetic properties and safety profile make it a promising candidate for further development in therapeutic applications .
Properties
Molecular Formula |
C22H27NO5 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid |
InChI |
InChI=1S/C22H27NO5/c1-22(2,3)17-11-15(16-6-8-19-20(12-16)28-14-27-19)5-7-18(17)26-10-9-23(4)13-21(24)25/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,24,25) |
InChI Key |
FKPLJWGRBCQLTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=CC3=C(C=C2)OCO3)OCCN(C)CC(=O)O |
Synonyms |
((2-(4-benzo(1,3)dioxol-5-yl-2-tert-butylphenoxy)ethyl)methylamino)acetic acid LY2365109 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.